5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine
Overview
Description
“5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The “4-Nitrobenzyl” part of the name suggests that the compound has a nitro group (-NO2) and a benzyl group (C6H5CH2-) attached to it .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through reactions involving nitrobenzyl bromide and various nucleophiles . For instance, a series of benzyloxybenzaldehyde derivatives were prepared by the reactions of 4-nitrobenzyl bromide with different hydroxyaldehydes .
Scientific Research Applications
Heterocyclic Synthesis and Functional Studies
5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine and its derivatives have been explored for their potential in synthesizing various heterocyclic compounds. For instance, the synthesis of 1,5-disubstituted 1,2,3-triazoles through a metal-free multi-component reaction showcases the utility of nitrobenzyl triazolamines in constructing heterocyclic aromatic rings. These synthesized compounds demonstrated antibacterial and antifungal activities, indicating their potential for developing new antimicrobial agents (Vo, 2020).
Anti-Leishmanial Activity
Research into 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties has revealed significant anti-leishmanial activity. These compounds, synthesized via click chemistry, showed promising results against Leishmania major, with some analogs exhibiting potent activity in inhibiting promastigote forms. This highlights the potential of nitrobenzyl triazolamines in developing treatments for leishmaniasis (Tahghighi et al., 2012).
Energetic Material Development
The amination of nitroazoles, including studies on 3-nitro-1H-1,2,4-triazole, has been investigated for the design of energetic materials. By comparing the effects of different amino substituents on structural and energetic properties, researchers have discovered that certain modifications can enhance the performance of energetic compounds. This research contributes to the development of next-generation materials for military and industrial applications (Zhao et al., 2014).
Catalytic Hydrolysis and Environmental Applications
Studies on the selective hydrogenation of 1-(4-nitrobenzyl)-1,2,4-triazole have shed light on its role in catalytic processes. The research focused on kinetics and reaction pathways, offering insights into the hydrogenation of nitro groups to amines. Such findings are significant for chemical manufacturing and environmental remediation, especially in processes aimed at reducing toxic nitro compounds in industrial effluents (LeBlond et al., 1997).
Future Directions
The future directions for the study of “5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine” could involve further exploration of its synthesis, characterization, and potential applications. Given the interest in nitrobenzyl derivatives as potential hypoxia-activated prodrugs , this compound could also be studied in this context.
Properties
IUPAC Name |
5-[(4-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-9-11-8(12-13-9)5-6-1-3-7(4-2-6)14(15)16/h1-4H,5H2,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYFIDVHDVHRHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NN2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394710 | |
Record name | 5-(4-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90349-93-2 | |
Record name | 5-(4-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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